molecular formula C6H8O7 B1211179 threo-2,3-Hexodiulosonic acid CAS No. 3409-57-2

threo-2,3-Hexodiulosonic acid

Cat. No. B1211179
CAS RN: 3409-57-2
M. Wt: 192.12 g/mol
InChI Key: GJQWCDSAOUMKSE-GBXIJSLDSA-N
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Description

Threo-2,3-Hexodiulosonic acid , also known as dehydroascorbic acid (DHAA) , is a compound closely related to vitamin C. It exists in equilibrium with ascorbic acid (AA) and plays a crucial role in maintaining overall health. DHAA is an oxidized form of vitamin C, and its reversible conversion to AA is essential for antioxidant activity and other biological functions .


Molecular Structure Analysis

The molecular formula of DHAA is C~6~H~6~O~6~ , and its structure consists of a hexaric acid lactone ring. The branched structure of DHAA arises from its formation via a benzilic acid rearrangement from the 2,3-diulosonic acid precursor .


Physical And Chemical Properties Analysis

  • Appearance : DHAA appears as an off-white to light brown solid .

Scientific Research Applications

Structure and Derivatives in Solution

The structure of threo-2,3-Hexodiulosonic acid and its derivatives in solution was explored by Andrews et al. (1979), who used 13C-NMR spectroscopy to determine that it forms a hydrated, pyranose structure. This understanding is crucial for the development of carbohydrate-based materials and biochemical applications (Andrews, Bacon, Bordner, & Hennessee, 1979).

Oxidative and Non-Oxidative Degradation

Niemelä (1987) identified threo-2,3-Hexodiulosonic acid as a key intermediate in the degradation of L-ascorbic acid, both in oxidative and non-oxidative conditions. This finding is significant for understanding vitamin C metabolism and its breakdown products in various conditions, including human metabolism (Niemelä, 1987).

Role in Vitamin C Degradation Kinetics

Serpen et al. (2007) studied the kinetics of threo-2,3-Hexodiulosonic acid in the context of vitamin C (ascorbic acid) degradation during frozen storage of peas. This research helps in understanding how processing and storage affect the nutritional quality of frozen vegetables (Serpen, Gökmen, Bahçeci, & Acar, 2007).

Conversion to Other Compounds

Löwendahl and Petersson (1976) demonstrated that threo-2,3-Hexodiulosonic acid can be converted to 2-(threo-1,2,3-trihydroxypropyl)tartronic acid in aqueous alkaline solutions. This conversion process is relevant for synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Löwendahl & Petersson, 1976).

Biomedical Imaging Applications

In the field of nuclear medical imaging, 6-Deoxy-6-[18F]fluoro-L-threo-2,3-hexodiulosonic acid γ-lactone (18F-FDHA) was synthesized as a potential radiotracer. This compound, however, showed limited suitability for brain-targeting imaging, as per the research conducted by Jin et al. (2009). This highlights the ongoing exploration of threo-2,3-Hexodiulosonic acid derivatives in advanced medical imaging technologies (Jin, Yamamoto, Kuwabara, Honda, Mukai, & Maeda, 2009).

Development of Carbohydrate-based Polymers

Lavilla et al. (2014) investigated the use of 2,3-O-Methylene-L-threitol, a derivative of threo-2,3-Hexodiulosonic acid, in the synthesis of bio-based polyesters. This research contributes to the development of sustainable materials, highlighting the potential of carbohydrate-based compounds in polymer science (Lavilla, Gubbels, Alla, Ilarduya, Noordover, Koning, & Muñoz-Guerra, 2014).

properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQWCDSAOUMKSE-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187687
Record name 2,3-Diketogulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

threo-2,3-Hexodiulosonic acid

CAS RN

3409-57-2
Record name Diketogulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3409-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diketogulonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diketogulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIKETOGULONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7I9B5SS3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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